
4-(dimethylamino)-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-3-pyridinylbenzamide, also known as DMAPB, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to cancer, inflammation, and oxidative stress.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N-3-pyridinylbenzamide is not fully understood, but it is believed to act through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects
4-(dimethylamino)-N-3-pyridinylbenzamide has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in protecting cells from oxidative damage and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylamino)-N-3-pyridinylbenzamide has several advantages in laboratory experiments, including its high solubility in water and stability under various conditions. However, the limitations of 4-(dimethylamino)-N-3-pyridinylbenzamide include its high cost and limited availability, which can hinder its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(dimethylamino)-N-3-pyridinylbenzamide. One area of interest is the development of 4-(dimethylamino)-N-3-pyridinylbenzamide analogs with improved pharmacological properties. Another direction is the investigation of the synergistic effects of 4-(dimethylamino)-N-3-pyridinylbenzamide with other compounds in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(dimethylamino)-N-3-pyridinylbenzamide and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 4-(dimethylamino)-N-3-pyridinylbenzamide is a promising compound with potential therapeutic applications in cancer, inflammation, and oxidative stress. While more research is needed to fully understand its mechanism of action and potential applications, 4-(dimethylamino)-N-3-pyridinylbenzamide represents a promising avenue for future research in the field of pharmacology.
Métodos De Síntesis
The synthesis of 4-(dimethylamino)-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with dimethylamine and 4-fluorobenzoyl chloride. The resulting product is then subjected to purification and crystallization processes to obtain pure 4-(dimethylamino)-N-3-pyridinylbenzamide.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-(dimethylamino)-N-3-pyridinylbenzamide has shown anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that 4-(dimethylamino)-N-3-pyridinylbenzamide can inhibit the growth of breast cancer cells and reduce the size of tumors in mice.
Inflammation is a common factor in many diseases, and 4-(dimethylamino)-N-3-pyridinylbenzamide has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(dimethylamino)-N-3-pyridinylbenzamide has been shown to reduce oxidative stress, which is a contributing factor in many chronic diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-7-5-11(6-8-13)14(18)16-12-4-3-9-15-10-12/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPLKRODGWRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pyridin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

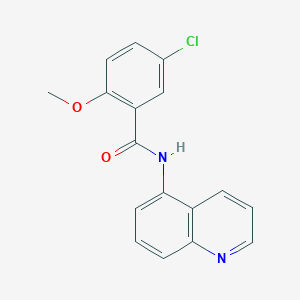
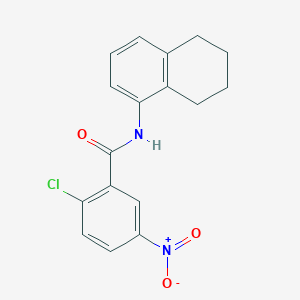


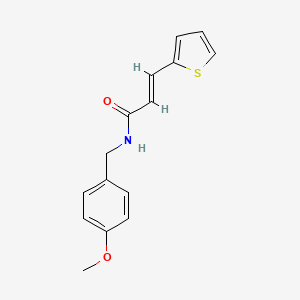
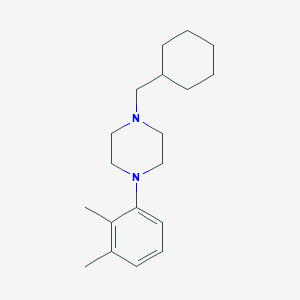
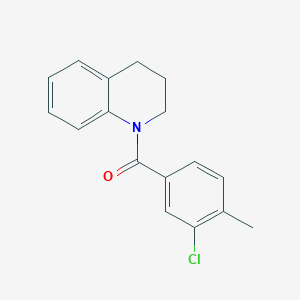
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)